6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Übersicht
Beschreibung
“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
Synthesis Analysis
The synthesis of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” can be achieved from Piperazine and 6-Chloroimidazo[2,1-f]pyridazine .Molecular Structure Analysis
The molecular structure of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is characterized by a pyridazine ring, which is endowed with unique physicochemical properties .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 8.48±0.10 .Wissenschaftliche Forschungsanwendungen
IL-17A Inhibitors for Treating Autoimmune Diseases
The compound has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine . This cytokine plays a key role in chronic inflammation and tissue damage, and is a major driver of several autoimmune diseases .
Psoriasis: The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . Biologics targeting these cytokines have shown dramatic improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis . A small molecule IL-17A inhibitor like “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” may provide comparable efficacy to anti-IL-17A antibodies for psoriasis .
Rheumatoid Arthritis: IL-17A also contributes to the chronic inflammation observed in rheumatoid arthritis . The use of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” as an IL-17A inhibitor could potentially offer a new treatment approach for this condition .
Multiple Sclerosis: In multiple sclerosis, IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to the chronic autoimmune disease . Therefore, “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” could be a potential treatment for multiple sclerosis .
Pharmaceutical Testing
“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Chemical Synthesis
The compound can be synthesized from Piperazine and 6-Chloroimidazo [2,1-f]pyridazine . This synthesis process could be used in various chemical research applications .
Wirkmechanismus
Target of Action
The primary target of 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which is a heterodimer formed by the IL-17RA and IL-17RC subunits . By inhibiting IL-17A, this compound can reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, it disrupts this axis, thereby reducing the inflammation and tissue damage associated with autoimmune diseases .
Result of Action
The inhibition of IL-17A by 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride can lead to a significant reduction in inflammation and tissue damage . This can result in improved symptoms in patients with moderate-to-severe psoriasis, rheumatoid arthritis, and multiple sclerosis .
Eigenschaften
IUPAC Name |
6-piperazin-1-ylimidazo[1,2-b]pyridazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSMQDFNJXVDPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.